molecular formula C22H29N5O2 B2782745 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415503-33-0

3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2782745
CAS No.: 2415503-33-0
M. Wt: 395.507
InChI Key: GESISFHJCVOCLL-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrol ring, and an ethoxypyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-5-29-20-17(7-6-10-23-20)21(28)27-13-15-11-26(12-16(15)14-27)19-9-8-18(24-25-19)22(2,3)4/h6-10,15-16H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESISFHJCVOCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazinyl and pyrrolo[3,4-c]pyrrol intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and solvent extraction.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl and pyridinyl rings, using reagents such as sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine stands out due to its unique structural features and potential applications. Similar compounds include:

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